molecular formula C24H32N2OS2 B1192911 1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one

1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one

Cat. No.: B1192911
M. Wt: 428.65
InChI Key: IOISSMFNVJUMMP-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is a novel antitumor compound with selective anti-Helicobacter pylori activity. It was isolated from the culture broth of Nocardia sp. ML96-86F2. This compound has shown significant potential in inhibiting the growth of human gastric and colorectal cancer cell lines, particularly when cocultured with organ-derived stromal cells .

Preparation Methods

1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is synthesized through a multistep process starting from 2-methyl-3-oxo-3-(phenylamino)-propanoic acid. The key steps include Suzuki–Miyaura coupling with ester and thiocyanate–isothiocyanate rearrangement of the intermediate . The reactions are typically performed in flame-dried glassware under an argon atmosphere to prevent moisture interference .

Chemical Reactions Analysis

1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include triflic acid for substitution and PPh3 as a catalyst for alkyne-based reactions . Major products formed from these reactions include phenyl-substituted analogs and iminodithiocarbonate derivatives .

Scientific Research Applications

1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a modulator of tumor-stromal cell interactions.

    Biology: Studied for its selective anti-Helicobacter pylori activity.

    Medicine: Investigated for its antitumor effects against gastric and colorectal cancer cell lines.

Mechanism of Action

1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one exerts its effects by inhibiting mitochondrial respiratory chain complex I, leading to acidification of the tumor environment. This acidification inhibits the growth of cancer cells by lowering the pH inside and outside the cells . Additionally, intervenolin induces the secretion of thrombospondin-1 from stromal cells, which negatively modulates cancer cell growth .

Comparison with Similar Compounds

1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is unique due to its dual activity as an antitumor and anti-Helicobacter pylori agent. Similar compounds include:

This compound’s ability to target both cancer cells and Helicobacter pylori makes it a promising candidate for further research and development.

Properties

Molecular Formula

C24H32N2OS2

Molecular Weight

428.65

IUPAC Name

1-[[Bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one

InChI

InChI=1S/C24H32N2OS2/c1-17(2)10-9-11-18(3)14-15-21-19(4)23(27)20-12-7-8-13-22(20)26(21)16-25-24(28-5)29-6/h7-8,10,12-14H,9,11,15-16H2,1-6H3/b18-14+

InChI Key

IOISSMFNVJUMMP-NBVRZTHBSA-N

SMILES

O=C1C(C)=C(C/C=C(C)/CC/C=C(C)\C)N(C/N=C(SC)/SC)C2=C1C=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Intervenolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
Reactant of Route 2
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
Reactant of Route 3
Reactant of Route 3
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
Reactant of Route 4
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
Reactant of Route 5
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
Reactant of Route 6
Reactant of Route 6
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one

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